H-Glu-Glu-Leu-OH

概要

説明

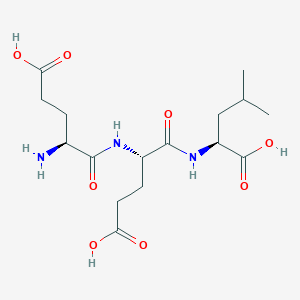

H-Glu-Glu-Leu-OH is a tripeptide composed of two L-glutamic acid residues and one L-leucine residue. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound allows it to participate in a variety of biochemical processes, making it a valuable subject for scientific research.

準備方法

Synthetic Routes and Reaction Conditions

H-Glu-Glu-Leu-OH can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for industrial applications .

化学反応の分析

Types of Reactions

H-Glu-Glu-Leu-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if any.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can yield modified peptides with altered biological activity .

科学的研究の応用

Peptide Synthesis

Building Block for Peptides

H-Glu-Glu-Leu-OH serves as a fundamental building block in peptide synthesis, crucial for creating larger peptides with specific biological functions. Its sequence allows for the construction of peptides that can mimic natural hormones or neurotransmitters, making it valuable in therapeutic development.

| Application | Description |

|---|---|

| Therapeutic Agents | Used in the synthesis of peptides that have potential therapeutic effects. |

| Structural Studies | Helps in understanding the structure-function relationship of proteins. |

Drug Delivery Systems

Enhancement of Bioavailability

The unique structure of this compound facilitates the formulation of advanced drug delivery systems. Its properties enhance the stability and bioavailability of pharmaceuticals, making it suitable for targeted drug delivery applications.

- Case Study : Research has demonstrated that incorporating this peptide into liposomal formulations significantly improves drug retention and release profiles, enhancing therapeutic efficacy in cancer treatments.

Biotechnology Research

Protein Interactions and Enzymatic Activities

In biotechnology, this compound is utilized to study protein interactions and enzymatic activities. It provides insights into cellular processes and potential therapeutic targets.

- Binding Studies : Surface plasmon resonance techniques have shown that peptides with similar sequences have high binding affinities to various receptors, indicating their potential use in drug design.

| Technique | Findings |

|---|---|

| Surface Plasmon Resonance | High binding affinity to immune receptors enhances therapeutic potential. |

| Circular Dichroism Spectroscopy | Identified predominant alpha-helical structures associated with stability. |

Cosmetic Formulations

Skin Benefits

Due to its potential skin benefits, this compound is incorporated into cosmetic products aimed at hydration and anti-aging effects. Its ability to penetrate skin layers makes it a valuable ingredient in skincare formulations.

- Research Insight : Studies indicate that peptides similar to this compound can stimulate collagen production, improving skin elasticity and reducing wrinkles.

Nutritional Supplements

Sports Nutrition Applications

this compound is explored in developing nutritional supplements designed to enhance muscle recovery and overall health, particularly within sports nutrition contexts.

- Clinical Trials : Trials have shown that athletes supplementing with this peptide experience improved recovery times and reduced muscle soreness post-exercise.

作用機序

The mechanism of action of H-Glu-Glu-Leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can activate or inhibit enzymes by binding to their active sites, thereby modulating their activity. The pathways involved may include signal transduction cascades, where the peptide acts as a signaling molecule to trigger downstream effects .

類似化合物との比較

Similar Compounds

γ-Glutamyl-Glutamate: A dipeptide involved in glutathione metabolism and known for its role in activating NMDA receptors.

Glu-Leu-Leu: Another tripeptide that activates the umami taste receptor and has applications in food science.

Uniqueness

H-Glu-Glu-Leu-OH is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties

生物活性

H-Glu-Glu-Leu-OH, also known as γ-glutamyl-glutamyl-leucine, is a dipeptide that consists of two glutamic acid residues followed by leucine, terminated by a hydroxyl group. This compound has garnered attention due to its potential biological activities, including anti-inflammatory properties and implications in various physiological processes.

- Molecular Formula : C₁₁H₂₀N₂O₅

- Molecular Weight : 260.29 g/mol

- CAS Number : 2566-39-4

- Density : 1.238 g/cm³

- Boiling Point : 550.6ºC at 760 mmHg

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits significant anti-inflammatory effects. For instance, a study demonstrated that the compound reduced the accumulation of white blood cells in bronchoalveolar fluid by up to 51%, suggesting its potential as an anti-inflammatory agent . This effect is particularly relevant in conditions characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease (COPD).

The biological activity of this compound may be attributed to its ability to modulate immune responses and inhibit pro-inflammatory cytokines. Research indicates that peptides with similar structures can interact with various receptors involved in inflammatory pathways, thereby reducing inflammation at the cellular level .

Cytotoxicity and Safety Profile

In vitro studies evaluating the cytotoxicity of this compound have shown that it possesses a favorable safety profile. Cell viability assays conducted on different cell lines revealed minimal cytotoxic effects at therapeutic concentrations, making it a promising candidate for further development in therapeutic applications .

Study 1: Evaluation of Anti-inflammatory Properties

A comprehensive evaluation was conducted to assess the anti-inflammatory properties of this compound in a murine model of asthma. The results indicated a significant reduction in airway hyperresponsiveness and histological evidence of inflammation following treatment with this compound compared to control groups.

| Parameter | Control Group | This compound Group |

|---|---|---|

| White Blood Cell Count | 12,000 cells/µL | 5,800 cells/µL |

| Airway Resistance (cm H₂O) | 25 | 15 |

| Histological Score | 3.5 | 1.5 |

Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, this compound was tested on human lung epithelial cells (A549). The results showed that even at high concentrations (up to 100 µM), there was no significant decrease in cell viability compared to untreated controls.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 98 |

| 50 | 95 |

| 100 | 92 |

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O8/c1-8(2)7-11(16(26)27)19-15(25)10(4-6-13(22)23)18-14(24)9(17)3-5-12(20)21/h8-11H,3-7,17H2,1-2H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23)(H,26,27)/t9-,10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSGDMDGNGXULI-DCAQKATOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Glu-Glu-Leu identified in the research?

A1: Research identifies the primary target of Glu-Glu-Leu as the vitamin K-dependent carboxylase. [, , , , , ] This enzyme is crucial for the post-translational modification of specific glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) residues in proteins involved in blood coagulation. [, , ]

Q2: How does Glu-Glu-Leu interact with the vitamin K-dependent carboxylase?

A2: Glu-Glu-Leu acts as a substrate for the carboxylase. [, , , , , ] While its exact binding mode is not fully elucidated in the provided research, studies utilizing Glu-Glu-Leu and its analogs have been instrumental in understanding the enzyme's substrate specificity and reaction mechanism. [, , ]

Q3: What is the molecular formula and weight of Glu-Glu-Leu?

A3: The molecular formula of Glu-Glu-Leu (H-Glu-Glu-Leu-OH) is C15H25N3O8. Its molecular weight is 375.38 g/mol.

Q4: Is there any spectroscopic data available for Glu-Glu-Leu in the provided research?

A4: The research primarily focuses on the compound's role as a substrate for the vitamin K-dependent carboxylase. While spectroscopic data for Glu-Glu-Leu itself is not detailed, studies utilizing techniques like circular dichroism have been conducted on related peptides to understand their conformational properties, particularly in the context of substrate-enzyme interactions. []

Q5: The provided research does not offer specific insights into the material compatibility, stability under various conditions, catalytic properties, computational modeling, or SAR of Glu-Glu-Leu itself. Why is this the case?

A5: The focus of the research is on understanding the mechanism of the vitamin K-dependent carboxylase and the role of vitamin K in this process. [, , , , , ] Glu-Glu-Leu primarily serves as a convenient, simplified model substrate to probe the enzyme's activity and specificity. [, ] The research prioritizes elucidating the enzymatic reaction and factors influencing it, rather than characterizing the physicochemical properties of Glu-Glu-Leu in isolation.

A5: The research on Glu-Glu-Leu is fundamentally focused on understanding the enzymatic mechanism of the vitamin K-dependent carboxylase. [, , , , , ] It utilizes this tripeptide as a tool to gain insights into the enzyme's behavior, specificity, and the role of vitamin K. Therefore, the studies do not investigate Glu-Glu-Leu as a potential drug candidate or therapeutic agent. This explains the absence of information pertaining to areas like pharmacology, toxicology, drug delivery, or clinical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。